molecular formula C10H13N5 B1665524 9-Cyclopentyladenine CAS No. 715-91-3

9-Cyclopentyladenine

Cat. No. B1665524
CAS RN: 715-91-3
M. Wt: 203.24 g/mol
InChI Key: KTJWHJNBTXITCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Cyclopentyladenine, also known as 9-CP-Ade, is a stable, cell-permeable, non-competitive adenylate cyclase inhibitor . It has been used in various research studies due to its cell permeable properties .


Molecular Structure Analysis

The molecular formula of 9-Cyclopentyladenine is C10H13N5 . It has a molecular weight of 299.35 . The structure includes a purine compound with a cyclopentyl group attached .


Physical And Chemical Properties Analysis

9-Cyclopentyladenine is a white crystalline solid with a high melting point and stability . It is soluble in water and in some organic solvents . The melting point is 180-183°C (lit.) .

Scientific Research Applications

Group 9 Organometallic Compounds in Therapeutic and Bioanalytical Applications

Group 9 metal complexes, including those like 9-Cyclopentyladenine, are garnering interest in therapeutic and bioanalytical applications. Their unique properties, such as adjustable reactivity, high water solubility, and stability, make them suitable for diverse uses, including as therapeutic agents against specific biomolecular targets and as luminescent probes. These complexes have shown potential in inhibiting enzyme activity and protein-protein interactions relevant to disease pathogenesis. Some specific examples include the inhibition of Janus kinase 2 (JAK2) and NEDD8-activating enzyme (NAE) activities, and modulating interactions like TNF-α, STAT3, and mTOR (Ma, Chan, & Leung, 2014).

Catalytic Applications in Cycloaddition Reactions

The cycloaddition reactions, particularly the [2+2+2] cycloaddition, are vital in synthetic chemistry. Group 9 metal complexes have significantly contributed to the development and understanding of these reactions. These complexes serve as catalysts or precursor molecules, facilitating the generation of catalytically active metal species. Their applications in cycloaddition reactions highlight their importance in complex molecular synthesis (Weding & Hapke, 2011).

Synthesis of Analogues for Nicotinic Receptors Studies

9-Cyclopentyladenine derivatives have been synthesized for in vivo studies of nicotinic receptors. These studies involve palladium-mediated couplings, indicating the potential of these compounds in researching alpha 4 beta 2 nicotinic receptors. This application is significant in neuroscience and pharmacology, contributing to our understanding of receptor mechanisms (Marrière et al., 2000).

Synthesis of Fluorescent Chemosensors

9-Cyclopentyladenine derivatives have been utilized in the development of fluorescent chemosensors. These chemosensors can detect pH changes and metal ions, making them valuable in environmental science and life sciences. The conversion of non-emissive compounds into fluorescent chemosensors demonstrates the versatility and potential of 9-Cyclopentyladenine in analytical chemistry (Hu, Lu, & Wang, 2013).

Safety And Hazards

When handling 9-Cyclopentyladenine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

9-cyclopentylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJWHJNBTXITCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221720
Record name 9-cyclopentyl-9H-Adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Cyclopentyladenine

CAS RN

715-91-3
Record name 9-Cyclopentyladenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=715-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Cyclopentyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Cyclopentyladenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-cyclopentyl-9H-Adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Cyclopentyladenine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9QMS8JX87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Cyclopentyladenine
Reactant of Route 2
Reactant of Route 2
9-Cyclopentyladenine
Reactant of Route 3
Reactant of Route 3
9-Cyclopentyladenine
Reactant of Route 4
Reactant of Route 4
9-Cyclopentyladenine
Reactant of Route 5
Reactant of Route 5
9-Cyclopentyladenine
Reactant of Route 6
Reactant of Route 6
9-Cyclopentyladenine

Citations

For This Compound
77
Citations
DN Harris, MM Asaad, MB Phillips… - Journal of cyclic …, 1979 - europepmc.org
A series of 9-substituted adenine derivatives inhibited adenylate cyclase activity (ATP pyrophosphate-lyase (cyclizing) EC 4.6. 1.1) of a particulate preparation of human blood platelets. …
Number of citations: 127 europepmc.org
U Riese, E Ziegler, M Hamburger - FEBS letters, 2004 - Elsevier
… elevation of cAMP levels, we applied the inhibitor 9-cyclopentyladenine (CPA; 200 μM). A … In contrast to 9-cyclopentyladenine, both the MEK inhibitor PD098059 (10 μM) and the PI 3 …
Number of citations: 46 www.sciencedirect.com
S Andrea, B Michela, C Daniela, C Chang… - …, 2023 - research.unipd.it
… Among the tested compounds, we found that the 2-chloro-9-cyclopentyladenine (1, KiA2AAR = … Starting from these observations, we selected the 2chloro-9-cyclopentyladenine (1) as a …
Number of citations: 0 www.research.unipd.it
DL Hill, R Wingo - Chemico-Biological Interactions, 1974 - Elsevier
… Inhibition of [‘*C~]choline uptake into adenocttrcinoma 7U cells and Incorporation Tnto lipids by 9-cyclopentyladenine. Both [‘*Ca Icholine and 9-cyclopentyladcnine (It50 at zero time. …
Number of citations: 1 www.sciencedirect.com
MS Zedeck, AC SARTORELLI, PK CHANG… - Molecular …, 1967 - ASPET
… , 3'-AdR, and 9-(2'-hydroxy-cyclopentyl)adenine) causes a loss of activity, while nonhydroxyl-containing substituents (as in 2',3',5'-trideoxyadenosine and 9-cyclopentyladenine) …
Number of citations: 15 molpharm.aspetjournals.org
S Clemens, R Calin-Jageman, A Sakurai… - Journal of Comparative …, 2007 - Springer
… Inhibiting adenylyl cyclase (AC) with 9-cyclopentyladenine (9-CPA) slowed or stopped the swim motor pattern. Inhibiting phosphodiesterase with 3-isobutyl-1-methylxanthine (IBMX) or …
Number of citations: 8 link.springer.com
A Spinaci, M Buccioni, D Catarzi, C Cui, V Colotta… - Pharmaceuticals, 2023 - mdpi.com
… Among the tested compounds, we found that the 2-chloro-9-cyclopentyladenine (1, KiA 2A AR … Starting from these observations, we selected the 2-chloro-9-cyclopentyladenine (1) as a …
Number of citations: 5 www.mdpi.com
I Weinryb, IM Michel - Biochimica et Biophysica Acta (BBA)-Enzymology, 1974 - Elsevier
… Thus, 3'-deoxyadenosine, 4-(9-adenyl)-2,3-dihydroxybutyrate and 9-cyclopentyladenine were more effective inhibitors relative to adenosine at low than at high Mg 2+ concentrations. …
Number of citations: 68 www.sciencedirect.com
JA Montgomery, HJ Thomas - Journal of Medicinal Chemistry, 1972 - ACS Publications
… HC1 gave only 1 -benzyloxy9-cyclopentyladenine (10a), in … spectra) with an authentic sample of 9-cyclopentyladenine.2’ B. A soln … with an authentic sample of 9-cyclopentyladenine .21 …
Number of citations: 91 pubs.acs.org
J Wangui, JJN Ngeranwa, H Akala… - International Journal of …, 2008 - ijidonline.com
… Methods: The cAMP modulators; forskolin, Sp-adenosine 3′ 5 cyclic monophosphorothiate triethylammonium salt, 9-cyclopentyladenine and 2′ 5′ dideoxyadenosine 3′ …
Number of citations: 3 www.ijidonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.